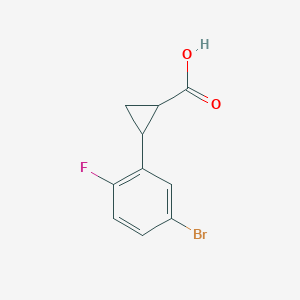

2-(5-broMo-2-fluorophenyl)cyclopropanecarboxylic acid

Beschreibung

2-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1157561-84-6) is a cyclopropane derivative featuring a phenyl ring substituted with bromine at position 5 and fluorine at position 2, linked to a cyclopropane-carboxylic acid moiety. Its molecular formula is C₁₀H₈BrFO₂, with a molecular weight of 259.08 g/mol . The compound’s structural rigidity, imparted by the cyclopropane ring, and the electron-withdrawing effects of the halogen substituents make it a candidate for pharmaceutical and agrochemical applications, particularly as a building block in drug discovery .

Eigenschaften

IUPAC Name |

2-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZXMVVEXNTLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 5-bromo-2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield different products.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include esters, amides, reduced derivatives, and substituted phenylcyclopropane compounds.

Wissenschaftliche Forschungsanwendungen

2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and substituted phenyl group allow for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid with analogs differing in substituent positions or functional groups:

Key Observations :

- Halogen Position : The 5-bromo-2-fluoro substitution in the target compound creates a distinct electronic profile compared to the 3-bromo-4-fluoro isomer. The para-fluorine in the latter may enhance resonance stabilization, whereas the meta-bromine in the former increases steric hindrance .

- Functional Group Variation : Replacing fluorine with methoxy (as in the 2-methoxy analog) introduces an electron-donating group, reducing acidity and altering binding affinity in biological systems .

- Molecular Weight Impact: Bromine contributes significantly to molecular weight (259.08 vs. 180.18 for the non-brominated analog), affecting solubility and pharmacokinetic properties .

Biologische Aktivität

2-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, a cyclopropanecarboxylic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine and fluorine substituent on the phenyl ring, which may influence its pharmacological properties.

- Molecular Formula : C10H8BrF O2

- Molecular Weight : 259.07 g/mol

- CAS Number : 1314721-86-2

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific interactions can vary based on the substituents on the phenyl ring, which can modulate the compound's binding affinity and efficacy.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

- GPR120 Modulation :

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A series of cyclopropanecarboxylic acids were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced anticancer activity, with IC50 values ranging from 45 μM to 60 μM for specific derivatives .

- GPR120 Modulation Research : In a study focusing on GPR120 modulators, compounds similar to this compound showed promise in improving metabolic profiles in diabetic models. These findings suggest that such compounds could be beneficial in treating insulin resistance .

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with other similar compounds:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | 872422-15-6 | C10H8BrF O2 | Anticancer, Anti-inflammatory |

| 1-(5-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | TBD | TBD | Potential GPR120 modulator |

Q & A

Q. What are the recommended synthetic routes for 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclopropanation of a vinyl precursor or coupling of a pre-formed cyclopropane ring. For example, using a bromo-fluoro-substituted phenylacetic acid derivative (e.g., 5-bromo-2-fluorophenylacetic acid, CAS 883514-21-4) as a starting material, cyclopropanation can be achieved via a [2+1] cycloaddition using a transition metal catalyst (e.g., Rh or Cu) under inert conditions . Reaction optimization includes controlling temperature (0–6°C for intermediates, as noted in similar compounds) and using high-purity precursors (>97% by HPLC) to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (to assess purity >97%, as per industry standards for related bromo-fluorophenyl compounds) and nuclear magnetic resonance (NMR) spectroscopy. Compare ¹H/¹³C NMR data with published spectra of structurally analogous compounds (e.g., 5-bromo-2-hydroxy-3-biphenylcarboxylic acid) to confirm the cyclopropane ring and substituent positions . Mass spectrometry (MS) can validate the molecular ion peak (expected m/z ~270–280 based on similar compounds) .

Q. What are the critical storage conditions to prevent degradation of this compound during experimental use?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 0–6°C, as recommended for brominated and fluorinated aromatic acids . Degradation risks include hydrolysis of the cyclopropane ring under prolonged exposure to moisture or elevated temperatures. Pre-use purity checks via HPLC are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound using different cyclopropanation methods?

- Methodological Answer : Discrepancies may arise from diastereomer formation (cis/trans cyclopropane isomers) or residual solvents. Use 2D NMR techniques (e.g., COSY, NOESY) to distinguish stereoisomers and quantify enantiomeric excess. Cross-reference with synthetic protocols for analogous cyclopropane-carboxylic acids, such as those involving [2,4-dichlorophenoxy]methyl derivatives .

Q. What strategies are effective in minimizing byproduct formation during the cyclopropanation of 5-bromo-2-fluorophenyl precursors?

- Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% Rh₂(OAc)₄) and reaction time (<24 hours) to avoid over-reaction. Purify intermediates (e.g., (5-bromo-2-fluorophenyl)acetonitrile, CAS 305800-60-6) via column chromatography before cyclopropanation . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How does the electronic effect of the 5-bromo-2-fluorophenyl substituent influence the cyclopropane ring's stability under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups stabilize the cyclopropane ring via inductive effects, reducing ring-opening susceptibility. Test stability by incubating the compound in buffered solutions (pH 2–12) and analyzing degradation products via LC-MS. Compare results with non-halogenated cyclopropane analogs .

Data Contradiction Analysis

Q. How should conflicting reports on the reactivity of this compound in cross-coupling reactions be addressed?

- Methodological Answer : Contradictions may stem from varying catalyst systems (e.g., Pd vs. Ni) or solvent polarity. Design controlled experiments using standardized conditions (e.g., Pd(PPh₃)₄ in THF at 80°C) and compare yields with literature data. Validate reproducibility using high-purity reagents (>95% by GC/HPLC) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. The compound may pose health risks (H313/H333 codes for skin/eye irritation, as seen in structurally related thiophene-carboxylic acids) . Dispose of waste via halogenated organic waste streams, adhering to PRTR regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.